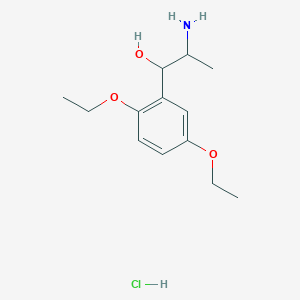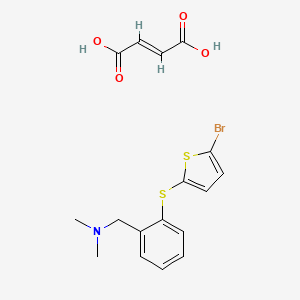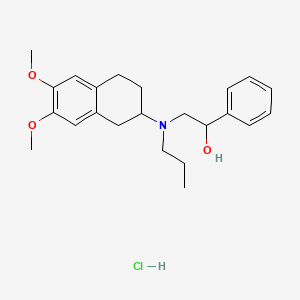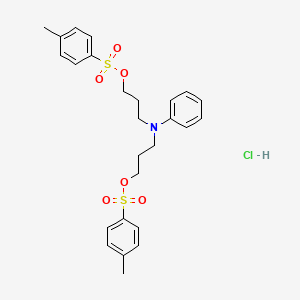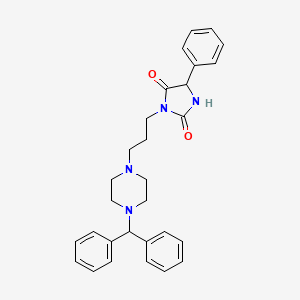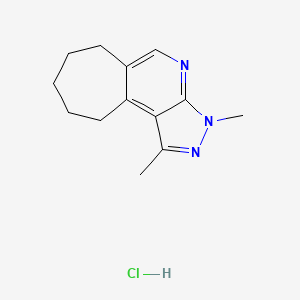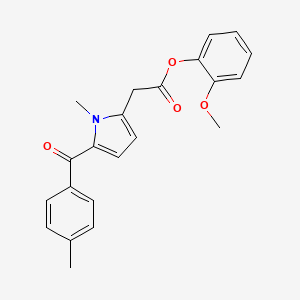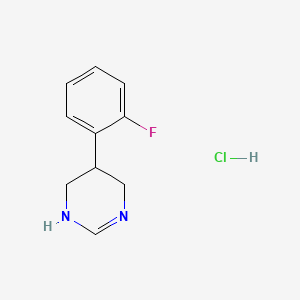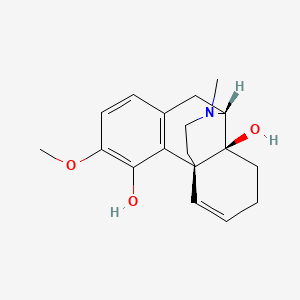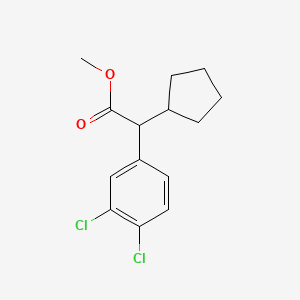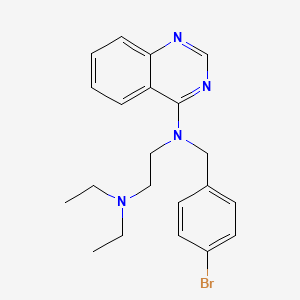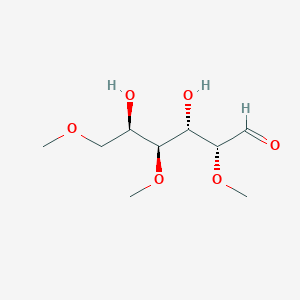
2,4,6-Tri-o-methyl-d-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-o-methyl-d-galactose is a methylated derivative of d-galactose, a type of sugar. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 4th, and 6th carbon atoms of the galactose molecule. It is often used in various chemical and biological studies due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-o-methyl-d-galactose typically involves the methylation of d-galactose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The methylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri-o-methyl-d-galactose can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Periodate oxidation is commonly used to cleave the carbon-carbon bonds adjacent to the hydroxyl groups.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Methyl iodide and silver oxide are used for exhaustive methylation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Tri-o-methyl-d-galactose has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri-o-methyl-d-galactose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as energy production and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-galactose: Another methylated derivative of d-galactose with four methoxy groups.
2,3,4-Tri-o-methyl-d-mannose: A similar compound with three methoxy groups on a mannose molecule.
2,3,4,6-Tetra-o-methyl-d-glucose: A methylated derivative of d-glucose with four methoxy groups.
Uniqueness
2,4,6-Tri-o-methyl-d-galactose is unique due to its specific pattern of methylation, which affects its chemical reactivity and biological interactions. This compound’s distinct structure makes it valuable for studying the effects of methylation on carbohydrate properties and functions .
Propiedades
Número CAS |
5856-20-2 |
|---|---|
Fórmula molecular |
C9H18O6 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-3,5-dihydroxy-2,4,6-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-5-6(11)9(15-3)8(12)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9+/m1/s1 |
Clave InChI |
LMHKDVPFDHNVFB-XAVMHZPKSA-N |
SMILES isomérico |
COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)O)OC)O |
SMILES canónico |
COCC(C(C(C(C=O)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


